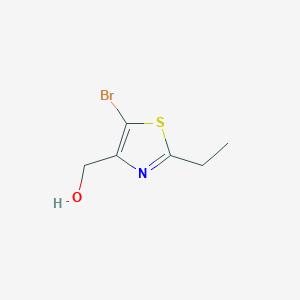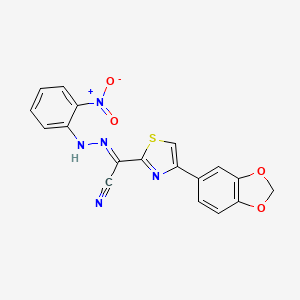
N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C19H19N5O4S and its molecular weight is 413.45. The purity is usually 95%.
BenchChem offers high-quality N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Structural Significance and Chemical Interactions
Pyrimidines, such as the core structure of the mentioned compound, play a crucial role in biological processes and pharmaceutical development. Their ability to engage in hydrogen bonding makes them key players in molecular recognition, which is crucial for targeted drug action. The crystallization behavior and tautomeric forms of pyrimidine derivatives highlight their versatility in forming stable crystalline structures, an essential feature for drug formulation and stability studies (Rajam et al., 2017).
Molecular Complexes and Pharmaceutical Applications
The formation of molecular complexes with pyridyl bases indicates the compound's potential in developing new pharmaceutical formulations, as seen in studies involving nitrofurantoin. This showcases the compound's utility in enhancing drug properties through solvate formation, which can influence the solubility, stability, and bioavailability of drugs (Vangala et al., 2013).
Anticancer and Anti-inflammatory Applications
Research into novel benzodifuranyl and thiazolopyrimidine derivatives derived from similar structures demonstrates their potential as anti-inflammatory and analgesic agents. The specific synthesis pathways and biological activities of these compounds underscore the chemical's relevance in discovering new therapeutic agents with specific mechanisms of action, such as cyclooxygenase inhibition, which is pivotal in cancer and inflammation treatment strategies (Abu‐Hashem et al., 2020).
Antimicrobial Potential
The synthesis and evaluation of pyridothienopyrimidines and their derivatives for antimicrobial activity highlight the potential use of compounds with similar structural features in combating microbial infections. Such studies are fundamental in the ongoing search for new antibiotics capable of addressing the challenge of antibiotic resistance (Abdel-rahman et al., 2002).
Novel Synthesis Approaches
Innovative synthetic approaches to creating compounds with pyrimidine derivatives underscore the versatility and importance of these chemical structures in medicinal chemistry. Techniques such as nucleophilic addition to pyridinium salts exemplify the methodologies employed in generating compounds with significant biological activities, including potential as nonpeptide Substance P antagonists, which have implications in pain management and cancer treatment (Lemire et al., 2004).
Eigenschaften
IUPAC Name |
N-[4-amino-6-oxo-2-(pyridin-2-ylmethylsulfanyl)-1H-pyrimidin-5-yl]-3,4-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O4S/c1-27-13-7-6-11(9-14(13)28-2)17(25)22-15-16(20)23-19(24-18(15)26)29-10-12-5-3-4-8-21-12/h3-9H,10H2,1-2H3,(H,22,25)(H3,20,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTIGPSIGIPPBPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2=C(N=C(NC2=O)SCC3=CC=CC=N3)N)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-amino-6-oxo-2-((pyridin-2-ylmethyl)thio)-1,6-dihydropyrimidin-5-yl)-3,4-dimethoxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![([2-(Methylamino)ethyl]sulfonyl)benzene](/img/structure/B2575445.png)
![(E)-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2575447.png)




![6-Tert-butyl-2-[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2575456.png)

![N-[2-Hydroxy-2-(5-thiophen-3-ylthiophen-2-yl)ethyl]adamantane-1-carboxamide](/img/structure/B2575458.png)

![N-[(E)-1,2-dicyano-2-(2,5-dimethylpyrrol-1-yl)ethenyl]-3-(trifluoromethyl)benzamide](/img/structure/B2575461.png)


![1-(4-Chlorophenyl)sulfonyl-2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazole](/img/structure/B2575466.png)